molecular formula C16H14N2 B8486602 N-Methyl-4-(quinolin-3-yl)aniline

N-Methyl-4-(quinolin-3-yl)aniline

Cat. No. B8486602
M. Wt: 234.29 g/mol
InChI Key: QVSOSBLXZONUMM-UHFFFAOYSA-N
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Patent
US08491869B2

Procedure details

tert-Butyl methyl(4-(quinolin-3-yl)phenyl)carbamate (44 mg, 0.13 mmol) was then treated with TFA by using the general procedure P. The crude product was purified by HPLC to afford T477 as an orange-colored wax (13 mg, 29%). 1H NMR (400 MHz, CDCl3): δ 9.46 (d, J=2.0 Hz, 1H), 8.79 (d, J=1.6 Hz, 1H), 8.47 (d, J=8.4 Hz, 1H), 8.08 (d, J=8.4 Hz, 1H), 7.95 (m, 1H), 7.83 (m, 1H), 7.62 (m, 2H), 6.82 (m, 2H), 2.94 (s, 3H); MS (ESI): 235 (M+H+).
Name
tert-Butyl methyl(4-(quinolin-3-yl)phenyl)carbamate
Quantity
44 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([C:10]1[CH:15]=[CH:14][C:13]([C:16]2[CH:17]=[N:18][C:19]3[C:24]([CH:25]=2)=[CH:23][CH:22]=[CH:21][CH:20]=3)=[CH:12][CH:11]=1)C(=O)OC(C)(C)C.C(O)(C(F)(F)F)=O>>[CH3:1][NH:2][C:10]1[CH:15]=[CH:14][C:13]([C:16]2[CH:17]=[N:18][C:19]3[C:24]([CH:25]=2)=[CH:23][CH:22]=[CH:21][CH:20]=3)=[CH:12][CH:11]=1

Inputs

Step One
Name
tert-Butyl methyl(4-(quinolin-3-yl)phenyl)carbamate
Quantity
44 mg
Type
reactant
Smiles
CN(C(OC(C)(C)C)=O)C1=CC=C(C=C1)C=1C=NC2=CC=CC=C2C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by HPLC
CUSTOM
Type
CUSTOM
Details
to afford T477 as an orange-colored wax (13 mg, 29%)

Outcomes

Product
Name
Type
Smiles
CNC1=CC=C(C=C1)C=1C=NC2=CC=CC=C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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